3-(2-bromophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one
Description
The compound 3-(2-bromophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one features a propan-1-one backbone substituted with a 2-bromophenyl group and a piperidinyl-sulfonamide moiety linked to a 4-methyl-1,2,4-triazole ring. Its structural complexity arises from the integration of a sulfonyl bridge between the piperidine and triazole groups, which likely enhances metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O3S/c1-21-12-19-20-17(21)26(24,25)14-8-10-22(11-9-14)16(23)7-6-13-4-2-3-5-15(13)18/h2-5,12,14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKOHAOUNMTADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, hereafter referred to as Compound A , is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the domains of anticancer and antimicrobial properties. This article synthesizes various research findings regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by the following structural components:
- Thiazole moiety : Known for its pharmacological significance, thiazoles are often associated with anticancer and antimicrobial activities.
- Acrylonitrile group : This functional group can enhance reactivity and biological interactions.
- Chloro and ethyl substituents : These groups may influence the compound's solubility, stability, and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A-431 (epidermoid carcinoma) | 1.61 ± 1.92 | |
| HT29 (colon cancer) | 1.98 ± 1.22 | |
| Jurkat (leukemia) | < 10 |
These results suggest that Compound A may be effective in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, Compound A has demonstrated notable antimicrobial activity. The following points highlight its effectiveness:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
- Biofilm Inhibition : Compound A significantly reduced biofilm formation in tested pathogens, outperforming standard antibiotics like ciprofloxacin .
Structure-Activity Relationships (SAR)
The efficacy of Compound A can be attributed to specific structural features. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can enhance or diminish biological effects .
- Substituents on the Phenyl Ring : The presence of electron-donating groups like methyl at specific positions increases anticancer potency .
- Acrylonitrile Functionality : This group contributes to the compound's reactivity and interaction with cellular targets.
Study 1: Anticancer Efficacy
In a comparative study, Compound A was tested against standard chemotherapeutic agents in various cancer cell lines. It exhibited comparable or superior activity to doxorubicin, particularly in the A-431 cell line, suggesting its potential as a lead compound for further development .
Study 2: Antimicrobial Evaluation
An investigation into the antimicrobial properties of Compound A revealed that it not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .
Scientific Research Applications
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities:
Anticancer Activity
Recent studies have evaluated the anticancer potential of triazole derivatives against various cancer cell lines. For example:
- In Vitro Studies : The compound was tested against HepG2 liver cancer cells, showing significant inhibition of cell proliferation at specific concentrations (e.g., 12.5 µg/mL) with notable cytotoxic effects .
Antimicrobial Properties
Triazoles are known for their antimicrobial properties. Compounds similar to 3-(2-bromophenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring has been shown to influence potency and selectivity towards specific biological targets .
Case Study 1: Anticancer Evaluation
A study synthesized a series of triazole derivatives and evaluated their anticancer activity against HepG2 cells using MTT assays. The results indicated that certain derivatives exhibited up to 70% inhibition at optimal concentrations, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of similar triazole compounds. The synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The following table summarizes key structural differences and similarities:
Key Observations :
- Sulfonyl vs. Sulfanyl/Sulfhydryl Groups: The target compound’s sulfonyl group (‑SO₂‑) enhances polarity and hydrogen-bonding capacity compared to sulfanyl (‑S‑) derivatives like (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .
- Triazole vs.
- Substituent Effects : Methoxy and halogen (Br, Cl) substituents influence electronic properties and lipophilicity. For instance, the 4-methyl group on the triazole in the target compound may reduce steric hindrance compared to bulkier substituents in other analogs .
Pharmacological and Physicochemical Properties
- Receptor Binding : The biphenyl-triazole-piperidine derivative (Molecular Weight: 613 g/mol) in acts as a P2Y14 receptor antagonist, suggesting that the target compound’s triazole-sulfonyl-piperidine motif may also target purinergic receptors .
- Solubility and Stability: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Crystallographic Data : Pyrazole derivatives (e.g., (2E)-1-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one) have been characterized via single-crystal X-ray diffraction, revealing planar aromatic systems and hydrogen-bonding networks that stabilize their structures . Similar methods (SHELX software) could be applied to resolve the target compound’s conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
